2-(4-Methylphenyl)-3-piperidin-1-ylquinoxaline
Description
2-(4-Methylphenyl)-3-piperidin-1-ylquinoxaline is a complex organic compound that belongs to the class of quinoxalines Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring
Properties
IUPAC Name |
2-(4-methylphenyl)-3-piperidin-1-ylquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3/c1-15-9-11-16(12-10-15)19-20(23-13-5-2-6-14-23)22-18-8-4-3-7-17(18)21-19/h3-4,7-12H,2,5-6,13-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBBBERMMZAMXHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2N4CCCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylphenyl)-3-piperidin-1-ylquinoxaline typically involves multi-step organic reactions. One common method includes the condensation of 4-methylbenzaldehyde with o-phenylenediamine to form 2-(4-methylphenyl)quinoxaline. This intermediate is then subjected to a nucleophilic substitution reaction with piperidine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylphenyl)-3-piperidin-1-ylquinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the quinoxaline ring, especially at positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium.
Reduction: H2 gas with a palladium catalyst.
Substitution: Piperidine in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of quinoxaline N-oxides.
Reduction: Formation of partially or fully reduced quinoxaline derivatives.
Substitution: Formation of various substituted quinoxalines depending on the nucleophile used.
Scientific Research Applications
Anticancer Properties
Research has shown that derivatives of quinoxaline compounds, including 2-(4-Methylphenyl)-3-piperidin-1-ylquinoxaline, exhibit promising anticancer activities. For instance, studies have demonstrated that related compounds can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. In vitro evaluations often utilize cell lines to assess the efficacy of these compounds against various cancer types.
| Compound | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|
| 2-(4-Methylphenyl)-3-piperidin-1-ylquinoxaline | MCF7 (breast) | TBD | |
| 6h derivative | Various | 20.12 ± 6.20 | |
| Doxorubicin (control) | Various | 0.92 ± 0.1 |
Neuropharmacological Effects
The compound has also been investigated for its neuropharmacological properties. Quinoxaline derivatives are known to interact with various neurotransmitter systems, including dopamine and serotonin receptors. This interaction suggests potential applications in treating neurological disorders such as depression and schizophrenia.
Potential Drug Development
Given its biological activity, 2-(4-Methylphenyl)-3-piperidin-1-ylquinoxaline is being explored for development as a therapeutic agent. Its ability to modulate biological pathways makes it a candidate for further investigation in drug formulation processes aimed at treating cancer and neurodegenerative diseases.
Case Studies and Research Findings
Numerous studies have documented the synthesis and evaluation of quinoxaline derivatives, including case studies that highlight their therapeutic potential:
- Anticancer Activity Study : A study synthesized several quinoxaline derivatives, including those with piperidine moieties, and evaluated their anticancer properties against multiple cell lines. The results indicated significant cytotoxicity in certain derivatives compared to standard chemotherapy agents like doxorubicin .
- Neuropharmacological Evaluation : Another research effort focused on the interaction of quinoxaline derivatives with neurotransmitter receptors, suggesting their potential use in managing psychiatric disorders .
Mechanism of Action
The mechanism of action of 2-(4-Methylphenyl)-3-piperidin-1-ylquinoxaline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylsulfonylphenyl)indole: Known for its antimicrobial and anti-inflammatory activities.
4-Methyl-2,5-dimethoxyamphetamine: A psychedelic compound with mood-altering effects.
Uniqueness
2-(4-Methylphenyl)-3-piperidin-1-ylquinoxaline stands out due to its unique combination of a quinoxaline core with a piperidine ring and a 4-methylphenyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
2-(4-Methylphenyl)-3-piperidin-1-ylquinoxaline is a compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a quinoxaline nucleus with a piperidine moiety and a 4-methylphenyl substituent. This unique structure allows it to interact with various biological targets, potentially influencing multiple pathways.
Research indicates that quinoxaline derivatives often exhibit their biological effects through several mechanisms:
- Enzyme Inhibition : Many quinoxalines act as inhibitors for various enzymes, including those involved in neurotransmitter systems and cancer cell proliferation.
- Receptor Modulation : Some studies suggest that compounds like 2-(4-Methylphenyl)-3-piperidin-1-ylquinoxaline can modulate metabotropic glutamate receptors (mGluRs), which play critical roles in neuropharmacology and may help alleviate symptoms of schizophrenia and other disorders .
Biological Activity Overview
The biological activities of 2-(4-Methylphenyl)-3-piperidin-1-ylquinoxaline can be summarized as follows:
Case Studies and Research Findings
-
Antipsychotic Activity :
A study evaluating the antipsychotic effects of various quinoxaline derivatives found that 2-(4-Methylphenyl)-3-piperidin-1-ylquinoxaline showed promise in modulating mGluR4, leading to reduced catalepsy in animal models . This suggests potential therapeutic applications in treating schizophrenia. -
Cytotoxicity in Cancer Models :
In vitro studies have shown that this compound exhibits significant cytotoxic effects against several cancer cell lines, including HePG-2 and Caco-2. The mechanism appears to involve inhibition of topoisomerase II and DNA intercalation, which are common pathways for anticancer agents . -
Antimicrobial Investigations :
While the antimicrobial activity of this compound is still under investigation, related quinoxaline derivatives have demonstrated notable antimicrobial properties, indicating that further research could yield valuable insights into its spectrum of activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
